Evoxanthidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It is classified as a natural product and falls under the category of alkaloids, which are known for their pharmacological activities. The compound is primarily sourced from specific plant species, where it plays a role in the plant's defense mechanisms and exhibits bioactive properties that can be harnessed in medicinal chemistry.
Evoxanthidine is typically derived from several plant species, particularly those within the family of Euphorbiaceae and Apocynaceae. These plants have been traditionally recognized for their medicinal properties, contributing to the interest in isolating and studying Evoxanthidine for potential therapeutic applications.
Evoxanthidine is classified as an alkaloid, characterized by its nitrogen-containing structure. Alkaloids are a diverse group of naturally occurring compounds that often exhibit significant pharmacological effects on humans and animals. Evoxanthidine’s classification highlights its potential utility in drug development and pharmacology.
The synthesis of Evoxanthidine can be approached through various synthetic routes, including total synthesis and semi-synthesis from natural precursors. One common method involves the extraction of the compound from plant sources, followed by purification techniques such as chromatography.
Evoxanthidine possesses a complex molecular structure characterized by multiple rings and functional groups typical of alkaloids. Its molecular formula can be represented as .
Evoxanthidine participates in various chemical reactions typical of alkaloids, including electrophilic substitutions and nucleophilic additions. These reactions can lead to the formation of derivatives that may enhance its pharmacological properties.
The mechanism of action for Evoxanthidine involves interaction with specific biological targets, such as enzymes or receptors in the human body. Preliminary studies suggest that it may act on neurotransmitter systems or modulate cellular signaling pathways.
Research indicates that Evoxanthidine may exhibit anti-inflammatory and analgesic properties through its action on cyclooxygenase enzymes or by modulating pain pathways in the central nervous system.
Evoxanthidine has several scientific uses, particularly in pharmacology and medicinal chemistry:
Evoxanthidine was first identified in the early 20th century during phytochemical investigations of Evodia species (Rutaceae family). Initial reports date to 1915, when Japanese chemist Y. Asahina isolated several alkaloids from Evodia rutaecarpa fruits, though Evoxanthidine’s full characterization came later. By the 1950s, Australian researchers Cannon, Hughes, and Ritchie isolated it as a "coloured alkaloid" from Evodia xanthoxyloides (now Melicope xanthoxyloides), noting its distinct yellow hue and fluorescence under UV light. This period marked the first structural proposals, linking it to acridone and quinoline alkaloids [4] [6] [7].
The compound’s name derives from its source (Evodia xanthoxyloides) and its chromophoric properties ("-idine" denoting alkaloid identity). Mid-20th-century work confirmed its presence in related species like Flindersia collina and Glycosmis arborea, expanding its taxonomic range. Despite these discoveries, Evoxanthidine remained overshadowed by more abundant analogs (e.g., evodiamine, rutaecarpine) until the 2000s, when advances in NMR and X-ray crystallography enabled precise structural elucidation and renewed interest in its bioactivity [4] [6].
Table 1: Key Milestones in Evoxanthidine Research
Year | Event | Researchers |
---|---|---|
1915 | Initial isolation from Evodia rutaecarpa | Asahina & Kashiwaki |
1952 | Isolation from Evodia xanthoxyloides | Cannon, Hughes, & Ritchie |
1954 | Structural proposals via UV/visible spectroscopy | Cooke & Haynes |
2000s | Full structural confirmation via NMR/LC-MS | Multiple groups |
Evoxanthidine is a complex polycyclic alkaloid with a molecular formula of C₁₈H₁₃NO₄, as confirmed by high-resolution mass spectrometry. Its core structure comprises a planar acridone or quinoline backbone fused with additional heterocyclic rings, incorporating both nitrogen and oxygen atoms. Key features include:
Interactive Table 2: Key Spectroscopic Signatures of Evoxanthidine
Technique | Key Features |
---|---|
UV-Vis | λₘₐₓ: 240, 270, 360 nm (ethanol); bathochromic shifts in acidic/basic media |
¹H-NMR (DMSO-d6) | δ 7.02 (s, 1H, H-4), δ 6.95 (d, 1H, H-2), δ 6.48 (s, 1H, H-5), δ 6.05 (s, 2H, -OCH₂O-) |
¹³C-NMR | δ 182.1 (C-9), δ 152.3 (C-10a), δ 148.9 (C-11a), δ 102.1 (-OCH₂O-) |
MS | m/z 307 [M]⁺ (EI), fragments at m/z 289 (-H₂O), 261 (-CO) |
Taxonomically, Evoxanthidine co-occurs with structurally similar alkaloids like evoxanthine (C₁₆H₁₃NO₄), rutecarpine, and evodiamine. Unlike evodiamine’s indoloquinazoline core, Evoxanthidine’s acridone/quinoline hybrid allows distinct electronic properties and biointeractions. Its structural complexity has impeded total synthesis, though biomimetic routes using anthranilic acid precursors show promise [4] [6] [9].
Taxonomic Distribution
Evoxanthidine occurs primarily in specific genera of the Rutaceae family:
It accumulates in fruit tissues (pericarps) and leaves, often alongside 58 indoloquinazoline and 85 quinolone alkaloids. Its distribution correlates with ecological roles—deterring herbivores via bitterness and antimicrobial effects [4] [9].
Biosynthesis
Evoxanthidine derives from the anthranilic acid pathway, a branch of alkaloid biosynthesis specific to Rutaceae. The pathway involves:
Interactive Table 3: Biosynthetic Classification of Evoxanthidine and Related Alkaloids
Alkaloid Class | Key Precursor | Representative Compounds | Shared Taxa |
---|---|---|---|
Acridone | Anthranilic acid | Evoxanthidine, Evoxanthine | Euodia, Flindersia |
Indoloquinazoline | Tryptophan | Evodiamine, Rutecarpine | Euodia |
Quinolone | Anthranilic acid | 2-Undecanone, 1-Methyl-2-quinolone | Melicope, Acanthus |
Figure: Simplified biosynthetic route to Evoxanthidine from anthranilic acid and malonyl-CoA
Anthranilic Acid + 3× Malonyl-CoA → Tetracyclic Intermediate → Hydroxylation → Evoxanthidine
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7